molecular formula C14H23N B12087240 Hexyl[(4-methylphenyl)methyl]amine

Hexyl[(4-methylphenyl)methyl]amine

Cat. No.: B12087240
M. Wt: 205.34 g/mol
InChI Key: LZHZILOCUSXRDL-UHFFFAOYSA-N
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Description

Hexyl[(4-methylphenyl)methyl]amine is an organic compound with the molecular formula C14H23N. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms have been replaced by hydrocarbon groups. This compound features a hexyl group attached to a benzylamine structure, where the benzyl group is substituted with a methyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl[(4-methylphenyl)methyl]amine can be synthesized through several methods. One common approach involves the alkylation of 4-methylbenzylamine with hexyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-methylbenzylamine and hexyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetonitrile.

    Procedure: The mixture is heated under reflux for several hours, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would involve similar starting materials and reaction conditions but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Hexyl[(4-methylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Hexyl[(4-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexyl[(4-methylphenyl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The hexyl and methylphenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Hexyl[(4-methylphenyl)methyl]amine can be compared with other similar compounds such as:

    Benzylamine: Lacks the hexyl and methyl substituents, resulting in different chemical and biological properties.

    Hexylamine: Lacks the benzyl and methyl groups, leading to different reactivity and applications.

    4-Methylbenzylamine: Lacks the hexyl group, affecting its hydrophobic interactions and biological activity.

This compound is unique due to the combination of its hexyl and methylphenyl groups, which confer specific chemical reactivity and biological properties.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]hexan-1-amine

InChI

InChI=1S/C14H23N/c1-3-4-5-6-11-15-12-14-9-7-13(2)8-10-14/h7-10,15H,3-6,11-12H2,1-2H3

InChI Key

LZHZILOCUSXRDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CC=C(C=C1)C

Origin of Product

United States

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